2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone
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Overview
Description
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is derived from 2-hydroxy-1-naphthaldehyde and 2-phenylacetic acid hydrazide, forming a Schiff base. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-phenylacetic acid hydrazide. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and refluxed at around 70°C for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.
Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and DNA, leading to its antimicrobial and anticancer effects . The Schiff base structure allows for the formation of hydrogen bonds and other interactions that stabilize these complexes.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE: Similar structure but with a thiophene ring instead of a phenyl ring.
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]CYCLOHEXANECARBOHYDRAZIDE: Contains a cyclohexane ring instead of a phenyl ring.
Uniqueness
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of a naphthalene ring with a phenylacetic acid hydrazide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34334-88-8 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-10-15-8-4-5-9-16(15)17(18)13-20-21-19(23)12-14-6-2-1-3-7-14/h1-11,13,22H,12H2,(H,21,23)/b20-13+ |
InChI Key |
RYDNMKPRFMVSEJ-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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